Taxifolin

Vue d'ensemble

Description

Applications De Recherche Scientifique

Taxifolin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying flavonoid chemistry and its interactions with other molecules.

Biology: Investigated for its role in protecting plants from biotic and abiotic stresses.

Medicine: Explored for its potential in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders

Industry: Utilized as a natural antioxidant in food preservation and cosmetics.

Mécanisme D'action

Target of Action

Taxifolin, also known as dihydroquercetin, primarily targets oxidative stress pathways due to its potent antioxidant properties. It interacts with reactive oxygen species (ROS) and free radicals, neutralizing them to prevent cellular damage . Additionally, it has been shown to affect bacterial cell walls and membranes, making it effective against certain bacterial strains .

Mode of Action

this compound exerts its effects by scavenging free radicals and ROS, thereby reducing oxidative stress. This interaction stabilizes cellular structures and prevents lipid peroxidation, protein denaturation, and DNA damage . In bacteria, this compound disrupts cell wall integrity and inhibits biofilm formation, leading to increased bacterial susceptibility .

Biochemical Pathways

This compound influences several biochemical pathways, including:

- Antioxidant Pathways: It enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, which further mitigate oxidative stress .

- Anti-inflammatory Pathways: this compound inhibits the production of pro-inflammatory cytokines and mediators, such as prostaglandin E2 (PGE2), by modulating the arachidonic acid pathway .

- Antimicrobial Pathways: It disrupts bacterial cell walls and membranes, leading to increased permeability and eventual cell death .

Pharmacokinetics

This compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME) properties:

These properties influence its bioavailability, with factors such as food intake and gut microbiota potentially affecting its absorption and metabolism.

Result of Action

At the molecular level, this compound reduces oxidative damage to lipids, proteins, and DNA. At the cellular level, it enhances cell survival, reduces inflammation, and inhibits microbial growth. These effects contribute to its therapeutic potential in conditions like cardiovascular diseases, neurodegenerative disorders, and infections .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence this compound’s stability and efficacy. For instance, its antioxidant activity may be enhanced in slightly acidic environments, while high temperatures could degrade its structure. Additionally, the presence of other antioxidants or pro-oxidants can modulate its effectiveness .

This compound’s multifaceted mechanism of action and its interaction with various biochemical pathways underscore its potential as a therapeutic agent.

: DrugBank : Frontiers in Pharmacology : X-MOL : MDPI

Analyse Biochimique

Biochemical Properties

Taxifolin interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the ovarian cancer cell growth in a dose-dependent manner . It acts as a potential chemopreventive agent by regulating genes via an ARE-dependent mechanism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to induce cytotoxicity in colorectal cells in a dose-dependent and time-dependent manner . Administration of this compound to human colorectal cancer cells resulted in cell growth arrest and apoptosis . It also decreases the expression of β-catenin gene, AKT gene, and Survivin gene in both in vitro and in vivo settings .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the ovarian cancer cell growth by regulating genes via an ARE-dependent mechanism . It also inhibits the activation of hepatic stellate cells and the production of extracellular matrix (ECM) by regulating PI3K/AKT/mTOR and TGF-β 1/Smads pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to inhibit the formation of amyloid-β oligomers over time . It also significantly reduced levels of amyloid-β oligomers in vivo after treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound has shown to have a significant protective effect on Fenton reagent-treated bone marrow-derived mesenchymal stem cells (bmMSCs) at doses ranging from 0.1 to 1 µg/ml . In another study, this compound was found to inhibit the increases in plasma and liver uric acid levels at a dose as low as 20 mg/kg/day .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found that more than 60 metabolites of this compound have the same five targets . These metabolites participate in eight metabolic pathways, including phenylalanine, tyrosine and tryptophan biosynthesis, and phenylalanine metabolism .

Transport and Distribution

This compound is quickly absorbed and distributed within cells and tissues . It has been found that this compound and its metabolites could be quickly absorbed and distributed in the tissues, and relatively low concentrations were found in the heart and brain .

Subcellular Localization

It is known that this compound can act as an effective •OH-scavenger, protecting cells from •OH-induced damage . Its •OH-scavenging action consists of direct and indirect antioxidant effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Taxifolin can be synthesized through the deglycosylation of astilbin, a this compound-3-O-rhamnoside, using fungal biotransformation. A fungal strain, Aspergillus fumigatus SQH4, can achieve this reaction with a yield of 91.3% after 14 hours at 35°C and pH 6.5 . Another method involves the acidic hydrolysis of astilbin using aqueous hydrochloric acid, which accelerates the reaction at higher concentrations and temperatures .

Industrial Production Methods

The primary industrial method for producing this compound involves extracting it from larch wood. due to the limited global resources of larch, alternative methods such as the biotransformation of astilbin are being explored .

Analyse Des Réactions Chimiques

Types of Reactions

Taxifolin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form o-quinones on its B-ring, which then form adducts with lysine residues .

Common Reagents and Conditions

Common reagents used in this compound reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from this compound reactions include oxidized derivatives and various adducts with amino acids. These products are often studied for their enhanced biological activities .

Comparaison Avec Des Composés Similaires

Taxifolin is often compared with other flavonoids such as quercetin, epicatechin, and rutin. While all these compounds exhibit antioxidant properties, this compound’s antioxidant capacity is superior due to its unique chemical structure . Unlike quercetin, which has a double bond between C2 and C3, this compound lacks this feature, making it more stable and less prone to oxidation .

Similar Compounds

- Quercetin

- Epicatechin

- Rutin

- Procyanidin B2

This compound stands out due to its higher stability and superior antioxidant capacity, making it a valuable compound in various scientific and industrial applications.

Propriétés

IUPAC Name |

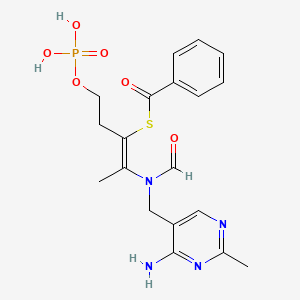

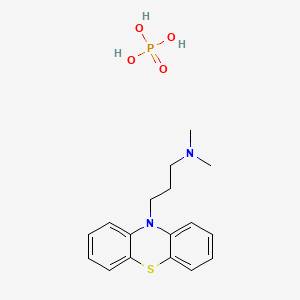

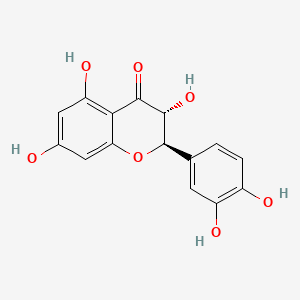

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQWRCVTCMQVQX-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022450, DTXSID301017215 | |

| Record name | (+)-Taxifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-18-2, 24198-97-8 | |

| Record name | Taxifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24198-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Taxifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAXIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SOB9E3987 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TAXIFOLIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAS93SC1VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does taxifolin exert its anti-inflammatory effects?

A1: this compound has been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and IL-6 in various experimental models, including DSS-induced colitis [] and FCA-induced arthritis []. It also modulates the balance of T helper (Th)1/Th2 cells, further contributing to its anti-inflammatory activity [].

Q2: Can you elaborate on the role of this compound in modulating apoptosis?

A2: this compound has demonstrated both pro-apoptotic and anti-apoptotic effects depending on the cell type and experimental context. For instance, this compound inhibited the growth of skin scar cell carcinoma cell lines by inducing apoptosis and cell cycle arrest []. It has also been shown to protect retinal pigment epithelial cells from oxidative stress-induced apoptosis [].

Q3: What is the significance of this compound's interaction with the PI3K/AKT/mTOR pathway?

A3: this compound has been reported to inhibit the PI3K/AKT/mTOR pathway in various cancer cell lines, including skin scar cell carcinoma [] and liver cancer []. This pathway plays a crucial role in cell growth, proliferation, and survival, making it a relevant target for cancer therapy.

Q4: How does this compound interact with the NF-κB signaling pathway?

A4: this compound exhibits anti-inflammatory effects partly by suppressing the activation of the NF-κB signaling pathway. Research shows this compound can reduce the expression of NF-κB p65 and IκBα in models like DSS-induced colitis [] and colistin-induced nephrotoxicity [].

Q5: How does this compound impact oxidative stress?

A5: this compound demonstrates potent antioxidant activity. In mouse cochlear UB/OC-2 cells, this compound attenuated gentamicin-induced cell damage by decreasing reactive oxygen species (ROS) production and stabilizing mitochondrial membrane potential []. It also increased the activity of antioxidant enzymes like superoxide dismutase (SOD) in the liver of mice fed a high-fat diet [].

Q6: What is the molecular formula and weight of this compound?

A6: this compound has a molecular formula of C15H12O7 and a molecular weight of 304.25 g/mol.

Q7: Are there any spectroscopic techniques used to characterize this compound?

A7: Yes, various spectroscopic techniques, including 1H NMR spectroscopy, UV spectroscopy, and Fourier transform infrared spectroscopy, have been used to characterize this compound, especially in studies focusing on its different morphological forms [].

Q8: Are there specific challenges related to the material compatibility of this compound?

A8: While this compound generally exhibits good material compatibility, its stability and solubility in various formulations can be challenging and may require specific strategies for optimization.

Q9: Does this compound exhibit any catalytic properties?

A9: There is limited information available regarding the catalytic properties of this compound in scientific literature. Most research focuses on its biological activities and potential therapeutic applications.

Q10: Have computational approaches been used to study this compound?

A10: Yes, computational chemistry methods like molecular docking have been employed to evaluate the binding interactions of this compound with various targets, such as acetylcholinesterase for potential application in Alzheimer’s disease management [].

Q11: Is there a known structure-activity relationship for this compound and its derivatives?

A11: Studies exploring the metabolic fate of this compound in rats have identified over 191 metabolites, including 154 new metabolites []. This comprehensive analysis provides valuable insights into the structure-activity relationship of this compound and its derivatives.

Q12: What are some strategies for improving this compound's stability and bioavailability?

A12: Researchers have investigated various formulation strategies to improve this compound's bioavailability. One approach involves the development of this compound nanodispersions. Studies have shown that this compound nanodispersions exhibit improved bioavailability compared to the free drug [].

Q13: What is known about the pharmacokinetics of this compound?

A13: Research has provided insights into the pharmacokinetic properties of this compound. Studies in rats have shown that this compound is absorbed into the bloodstream after oral administration []. Interestingly, the pharmacokinetic parameters of this compound appear to be altered in liver fibrosis, indicating a potential need for dose adjustments in patients with liver disease [].

Q14: Has this compound been tested in any clinical trials?

A14: While preclinical studies have shown promising results, clinical trials are needed to confirm the efficacy and safety of this compound for specific therapeutic applications in humans.

Q15: Are there any animal models used to study the effects of this compound?

A15: Yes, various animal models have been employed to investigate the effects of this compound. For instance, a study in mice explored the protective effects of this compound on DSS-induced colitis, demonstrating its potential in inflammatory bowel disease []. Another study utilized a mouse model to investigate the anti-obesity effects of this compound [].

Q16: Is there any evidence of resistance development with this compound?

A16: Currently, there is limited information available regarding resistance development with this compound. Further research is needed to explore the possibility of resistance mechanisms, particularly in the context of long-term use.

Q17: Are there any specific drug delivery strategies being explored for this compound?

A17: The development of this compound nanodispersions, as previously mentioned, is one strategy to enhance its delivery and bioavailability [].

Q18: Are there specific biomarkers associated with this compound's effects?

A18: Research has identified potential gene expression biomarkers associated with this compound's effects. A study using RNA sequencing of breast cancer tumors in mice identified 36 differentially expressed genes upregulated by this compound, suggesting potential biomarkers for its anti-tumor activity [].

Q19: What analytical techniques are commonly used to study this compound?

A19: Several analytical techniques are employed to study this compound. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is widely used for the quantification of this compound in biological samples [, ].

Q20: What factors influence the dissolution and solubility of this compound?

A20: The dissolution and solubility of this compound can be influenced by several factors, including pH, temperature, and the presence of excipients.

Q21: How is the validation of analytical methods for this compound analysis ensured?

A21: Analytical methods used for this compound analysis are validated following established guidelines. Parameters like accuracy, precision, specificity, linearity, range, and robustness are assessed to ensure the reliability and reproducibility of the methods.

Q22: What quality control measures are crucial for this compound production?

A22: Stringent quality control measures are essential for this compound production to ensure its purity, potency, and safety. This includes sourcing high-quality raw materials, implementing standardized manufacturing processes, and conducting thorough testing at various stages of production.

Q23: Does this compound elicit any immunological responses?

A23: Current research primarily focuses on this compound's antioxidant and anti-inflammatory properties. More studies are needed to evaluate its immunogenicity and potential to induce immune responses.

Q24: Are there known interactions between this compound and drug transporters?

A24: Research on this compound's interactions with drug transporters is limited. Future investigations may shed light on the role of transporters in its absorption, distribution, and elimination.

Q25: Does this compound affect drug-metabolizing enzymes?

A25: Limited information is available on this compound's potential to induce or inhibit drug-metabolizing enzymes. Further research is needed to assess potential drug interactions.

Q26: What is known about the biocompatibility of this compound?

A26: this compound is generally considered biocompatible. For example, it has shown protective effects on dental pulp stem cells under hypoxia and inflammatory conditions, suggesting potential applications in regenerative dentistry [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.